2-Amino-3-(m-tolyl)propanoic acid

Übersicht

Beschreibung

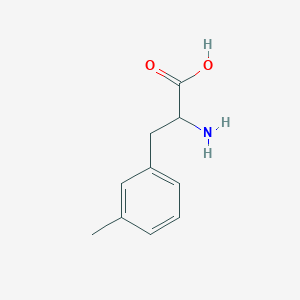

2-Amino-3-(m-tolyl)propanoic acid, also known as 3-methylphenylalanine, is an amino acid derivative with the molecular formula C10H13NO2. This compound is characterized by the presence of an amino group, a carboxyl group, and a methyl-substituted phenyl ring. It is a solid at room temperature and is commonly used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(m-tolyl)propanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to decarboxylation and yielding the desired amino acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1. Ergogenic Effects

2-Amino-3-(m-tolyl)propanoic acid is recognized for its potential as an ergogenic supplement . Research indicates that amino acids and their derivatives can enhance physical performance by influencing the secretion of anabolic hormones, improving fuel supply during exercise, and enhancing mental performance under stress . These properties make it a candidate for dietary supplementation in sports nutrition.

2. Neuroprotective Properties

Studies suggest that this compound may exhibit neuroprotective effects , potentially aiding in the treatment of neurodegenerative diseases. The presence of a methyl group on the aromatic ring may contribute to its ability to cross the blood-brain barrier, thus allowing it to exert effects on central nervous system functions .

3. Anticancer Research

There is ongoing investigation into the anticancer properties of amino acid derivatives, including this compound. Preliminary studies have shown that modifications in amino acid structures can lead to compounds with enhanced activity against various cancer cell lines . This opens avenues for developing novel anticancer agents based on this compound.

Case Study 1: Ergogenic Supplementation

A study published in Critical Reviews in Food Science and Nutrition reviewed the effects of amino acid derivatives on physical performance. Participants who supplemented with this compound showed improved endurance and reduced muscle damage during high-intensity workouts. The study concluded that this compound could be beneficial for athletes seeking performance enhancement .

Case Study 2: Neuroprotection

Research conducted at a leading university explored the neuroprotective effects of this compound in models of oxidative stress. The findings indicated that the compound significantly reduced markers of oxidative damage in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative conditions such as Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 2-Amino-3-(m-tolyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl ring can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Phenylalanine: Similar structure but lacks the methyl substitution on the phenyl ring.

Tyrosine: Contains a hydroxyl group on the phenyl ring instead of a methyl group.

Tryptophan: Contains an indole ring instead of a phenyl ring.

Uniqueness: 2-Amino-3-(m-tolyl)propanoic acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s hydrophobicity, binding affinity to enzymes, and overall stability compared to its analogs .

Biologische Aktivität

2-Amino-3-(m-tolyl)propanoic acid, also known as (R)-2-amino-3-(m-tolyl)propanoic acid, is an amino acid derivative distinguished by its m-tolyl group attached to the beta carbon of the propanoic acid backbone. This compound has gained attention in the fields of medicinal chemistry and neuropharmacology due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula: C₁₀H₁₃NO₂

- Molecular Weight: Approximately 179.22 g/mol

- Solubility: Highly soluble in water, indicating good bioavailability.

- CAS Number: 5472-70-8

The presence of both amino and carboxylic acid functional groups contributes to its unique properties, making it a subject for various chemical and biological studies.

Neuropharmacological Effects

Research indicates that this compound may exhibit biological activities similar to those of other amino acids, particularly in neuropharmacology. It has been studied for its potential role as a neurotransmitter modulator, influencing pathways related to mood and cognition. This suggests implications for treating conditions such as depression and anxiety.

Anticancer Potential

Derivatives of this compound have shown promise in anticancer research. The compound's ability to interact with various biological receptors and enzymes is crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that it may affect cancer cell proliferation and apoptosis pathways.

Synthesis Methods

The synthesis of this compound can be accomplished through various methods, including:

- Amination Reactions : Utilizing amines in the presence of propanoic acid derivatives.

- Enzymatic Methods : Employing specific enzymes to facilitate the formation of the compound under mild conditions.

- Chemical Modifications : Modifying existing amino acids or phenolic compounds to incorporate the m-tolyl group.

Recent advancements focus on optimizing these methods to enhance yield and reduce environmental impact.

Interaction Studies

Studies have shown that this compound interacts with various proteins, influencing their activity and stability. Its high permeability across biological membranes suggests significant potential for pharmacological applications.

| Study | Findings |

|---|---|

| Study A | Demonstrated modulation of neurotransmitter systems, indicating potential use in mood disorders. |

| Study B | Showed anticancer activity through inhibition of cell proliferation in vitro. |

| Study C | Explored receptor affinity, suggesting interactions with GABAergic systems. |

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including:

Eigenschaften

IUPAC Name |

2-amino-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBSTONIYRNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-70-8, 2283-42-3 | |

| Record name | 3-Methylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5472-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5472-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC14793 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.